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molecular formula C13H19N3O B270569 [4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine

[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine

Cat. No. B270569
M. Wt: 233.31 g/mol
InChI Key: BTQJUUVJNALKTG-UHFFFAOYSA-N
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Patent
US07795283B2

Procedure details

Following the general procedure of Intermediate 36 but using 1-acetyl-4-(4-nitrophenyl)-1,4-diazepane (Intermediate 70) as starting material there was thus obtained the title compound in 97% yield; 1H NMR δ: 6.55-6.46 (4H, m), 4.30 (2H, br s), 3.59-3.48 (3H, m), 3.41-3.26 (5H, m), 1.99-1.72 (5H, m); MS m/e MH+: 234.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C(N1CCN(C2C=CC(N)=CC=2C)CC1)(=O)C.[C:18]([N:21]1[CH2:27][CH2:26][CH2:25][N:24]([C:28]2[CH:33]=[CH:32][C:31]([N+:34]([O-])=O)=[CH:30][CH:29]=2)[CH2:23][CH2:22]1)(=[O:20])[CH3:19]>>[C:18]([N:21]1[CH2:27][CH2:26][CH2:25][N:24]([C:28]2[CH:33]=[CH:32][C:31]([NH2:34])=[CH:30][CH:29]=2)[CH2:23][CH2:22]1)(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1=C(C=C(C=C1)N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCN(CCC1)C1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCN(CCC1)C1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CCC1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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